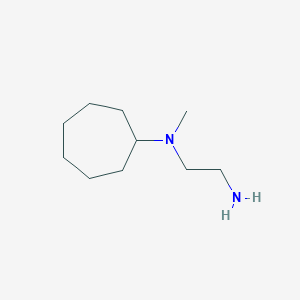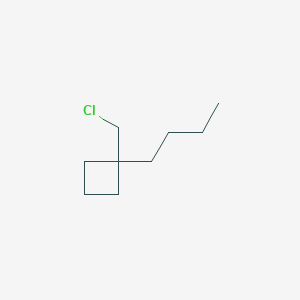
1-Butyl-1-(chloromethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1-(chloromethyl)cyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a cyclobutane ring with a butyl group and a chloromethyl group attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-1-(chloromethyl)cyclobutane can be synthesized through various methods. One common approach involves the Suzuki-Miyaura coupling reaction of potassium cyclobutyltrifluoroborate with butyl chloride under palladium catalysis. Another method includes the intramolecular hydroalkylation of halide-tethered styrenes using copper hydride catalysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1-(chloromethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions with alkenes and other unsaturated compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Major Products
Substitution: Products include various substituted cyclobutanes.
Oxidation: Products include cyclobutanones and carboxylic acids.
Reduction: Products include cyclobutanes with reduced functional groups.
Scientific Research Applications
1-Butyl-1-(chloromethyl)cyclobutane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-1-(chloromethyl)cyclobutane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclobutane ring provides structural rigidity, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane: The parent compound with a simple four-membered ring.
1-Chloromethylcyclobutane: Similar structure but without the butyl group.
1-Butylcyclobutane: Similar structure but without the chloromethyl group.
Uniqueness
1-Butyl-1-(chloromethyl)cyclobutane is unique due to the presence of both the butyl and chloromethyl groups on the cyclobutane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H17Cl |
|---|---|
Molecular Weight |
160.68 g/mol |
IUPAC Name |
1-butyl-1-(chloromethyl)cyclobutane |
InChI |
InChI=1S/C9H17Cl/c1-2-3-5-9(8-10)6-4-7-9/h2-8H2,1H3 |
InChI Key |
KXIVDTQGZJRVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


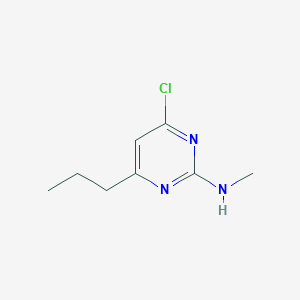

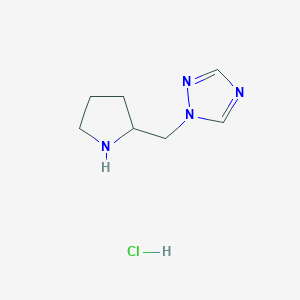
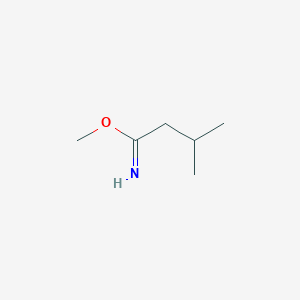
![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)
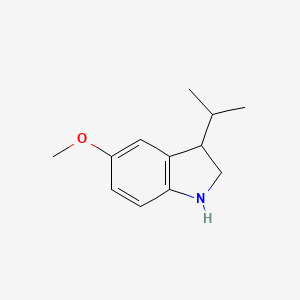
![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)
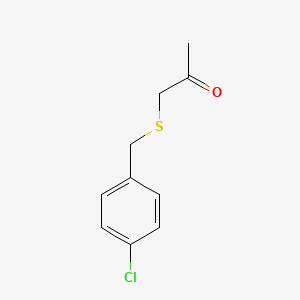
![2-Cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13197220.png)
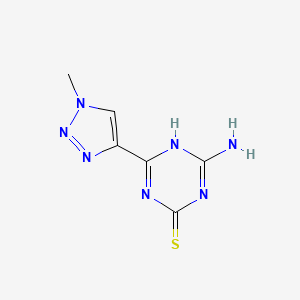
![({[3-(Chloromethyl)-3-ethylpentyl]oxy}methyl)benzene](/img/structure/B13197233.png)


